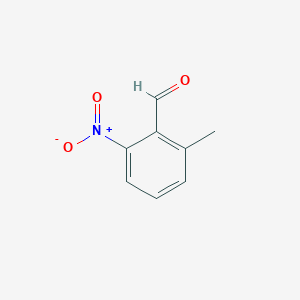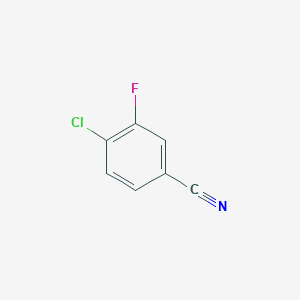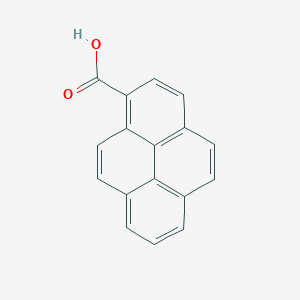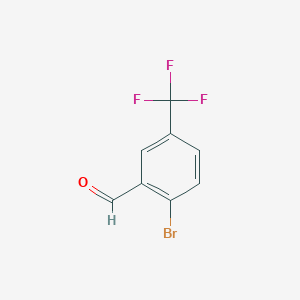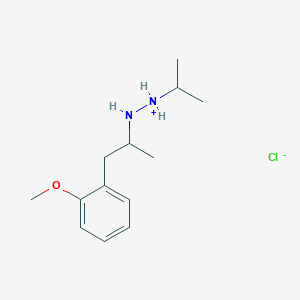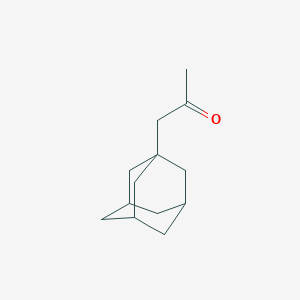
1-金刚烷-1-基丙-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantan-1-yl-propan-2-one is an organic compound featuring an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure The compound 1-Adamantan-1-yl-propan-2-one is characterized by the presence of a propan-2-one (acetone) group attached to the adamantane framework
科学研究应用
1-Adamantan-1-yl-propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
Target of Action
It is known that adamantane derivatives, which include 1-adamantan-1-yl-propan-2-one, often interact with proteins and enzymes in the body due to their lipophilicity and conformational rigidity .
Mode of Action
It is known that adamantane derivatives can interact with various biological targets due to their unique structural properties . The adamantane moiety can insert itself into the hydrophobic pockets of proteins, disrupting their function or altering their activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-Adamantan-1-yl-propan-2-one are currently unknown. Adamantane derivatives have been shown to influence a variety of biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilicity, which can enhance their absorption and distribution throughout the body .
Result of Action
Adamantane derivatives have been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Adamantan-1-yl-propan-2-one. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
The adamantane structure is known to interact with various biomolecules, contributing to its potential use in biochemical reactions .
Molecular Mechanism
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biomolecules at the molecular level .
准备方法
Synthetic Routes and Reaction Conditions: 1-Adamantan-1-yl-propan-2-one can be synthesized through several methods. One common approach involves the acylation of adamantane derivatives. For instance, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid yields 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods: Industrial production of 1-Adamantan-1-yl-propan-2-one typically involves large-scale acylation reactions using adamantane derivatives and appropriate acylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
化学反应分析
Types of Reactions: 1-Adamantan-1-yl-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
- 1-Adamantanecarboxylic acid
- 1-Adamantan-1-yl-ethanone
- 1-Adamantan-1-yl-propan-2-ol
Comparison: 1-Adamantan-1-yl-propan-2-one is unique due to the presence of the propan-2-one group, which imparts distinct chemical reactivity compared to other adamantane derivatives. For example, 1-Adamantanecarboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1-Adamantan-1-yl-ethanone and 1-Adamantan-1-yl-propan-2-ol have different functional groups, leading to variations in their chemical behavior and applications .
属性
IUPAC Name |
1-(1-adamantyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDPAFBRBBMNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395046 |
Source


|
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-39-3 |
Source


|
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
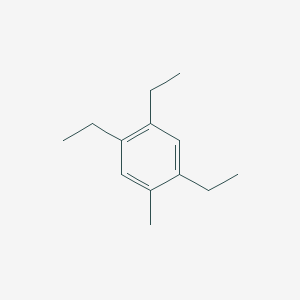
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
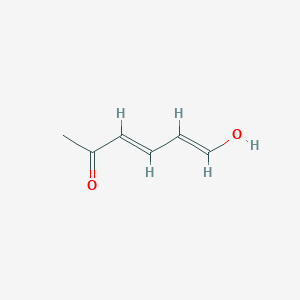
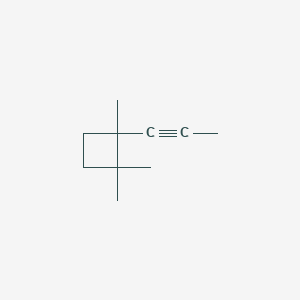

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
